2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine
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Overview
Description
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an azetidine ring, and a pyridine ring with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions
Imidazole Derivative Synthesis: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Azetidine Ring Formation: The azetidine ring can be formed by reacting appropriate azetidine precursors with the imidazole derivative under basic conditions.
Trifluoromethyl-Pyridine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the trifluoromethyl-pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Trifluoromethylating agents, pyridine derivatives, and various nucleophiles and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroimidazole-1-acetic acid: Another imidazole derivative with antimicrobial properties.
1,2-bis((1H-imidazol-1-yl)methyl)benzene: A compound with similar structural features used in coordination chemistry.
Uniqueness
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine is unique due to its combination of an imidazole ring, an azetidine ring, and a trifluoromethyl-pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15F3N4 |
---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C14H15F3N4/c1-10-18-4-5-20(10)7-11-8-21(9-11)13-3-2-12(6-19-13)14(15,16)17/h2-6,11H,7-9H2,1H3 |
InChI Key |
QLZKDIGXBLVNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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